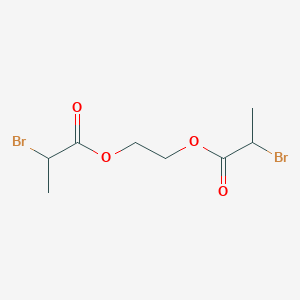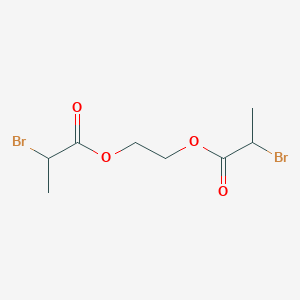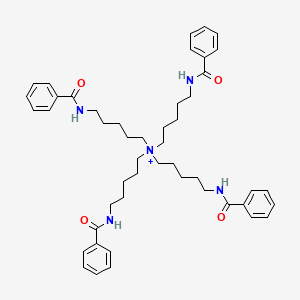
Tetrakis(5-benzamidopentyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis(5-benzamidopentyl)azanium is a complex organic compound known for its unique structure and properties It is characterized by the presence of four benzamidopentyl groups attached to an azanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(5-benzamidopentyl)azanium typically involves the reaction of benzamidopentylamine with a suitable azanium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a specific temperature and pressure to ensure the formation of the desired product. The reaction may also require the use of catalysts or other reagents to facilitate the process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This may include optimizing reaction conditions, using more efficient catalysts, and employing advanced purification techniques to obtain high-purity products. The industrial process also focuses on cost-effectiveness and sustainability to ensure the compound’s commercial viability.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis(5-benzamidopentyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamidopentyl groups can undergo substitution reactions with different nucleophiles or electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamidopentyl derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Tetrakis(5-benzamidopentyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of tetrakis(5-benzamidopentyl)azanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrakis(pentafluorophenyl)borate: Known for its use in ionic liquids and as a weakly coordinating anion.
Tetrakis(4-sulfonatophenyl)porphyrin:
Uniqueness
Tetrakis(5-benzamidopentyl)azanium stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its benzamidopentyl groups provide specific functional properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Propriétés
Numéro CAS |
6270-95-7 |
|---|---|
Formule moléculaire |
C48H64N5O4+ |
Poids moléculaire |
775.1 g/mol |
Nom IUPAC |
tetrakis(5-benzamidopentyl)azanium |
InChI |
InChI=1S/C48H63N5O4/c54-45(41-25-9-1-10-26-41)49-33-17-5-21-37-53(38-22-6-18-34-50-46(55)42-27-11-2-12-28-42,39-23-7-19-35-51-47(56)43-29-13-3-14-30-43)40-24-8-20-36-52-48(57)44-31-15-4-16-32-44/h1-4,9-16,25-32H,5-8,17-24,33-40H2,(H3-,49,50,51,52,54,55,56,57)/p+1 |
Clé InChI |
CONBMICVFGPIDE-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NCCCCC[N+](CCCCCNC(=O)C2=CC=CC=C2)(CCCCCNC(=O)C3=CC=CC=C3)CCCCCNC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



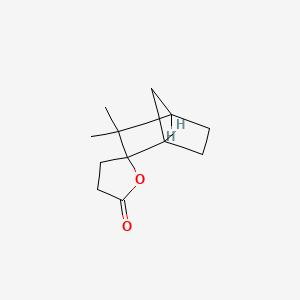

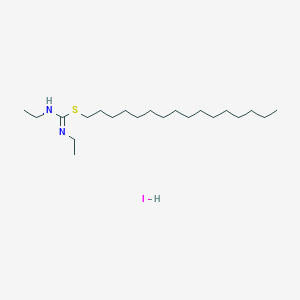

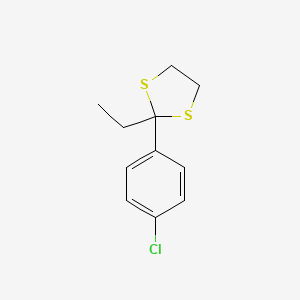
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)

![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)



